

# A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5

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## Compound of Interest

Compound Name: *ginsenoside F5*

Cat. No.: *B3028342*

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This document provides an in-depth analysis of the chemical structure, properties, and experimental protocols related to **Ginsenoside F5**, a rare triterpenoid saponin of significant interest in pharmacological research.

## Introduction

**Ginsenoside F5** is a naturally occurring dammarane-type saponin isolated from the roots and flower buds of *Panax ginseng* C. A. Mey.<sup>[1][2]</sup> As a member of the ginsenoside family, which constitutes the primary bioactive components of ginseng, **Ginsenoside F5** has garnered attention for its potential therapeutic properties, notably its pro-apoptotic effects on cancer cells<sup>[3][4]</sup>. This guide details its chemical architecture, spectroscopic characteristics, and the methodologies employed for its isolation and characterization, providing a foundational resource for further research and development.

## Chemical Structure and Physicochemical Properties

**Ginsenoside F5** is classified as a protopanaxatriol (PPT)-type ginsenoside. Its structure consists of a tetracyclic triterpenoid aglycone, (20S)-protopanaxatriol, linked to a disaccharide moiety at the C-6 hydroxyl group. The sugar chain is composed of an  $\alpha$ -L-arabinofuranosyl unit attached to a  $\beta$ -D-glucopyranoside.

The formal chemical nomenclature for **Ginsenoside F5** is  $(3\beta,6\alpha,12\beta)$ -3,6,12-Trihydroxydammar-24-en-20-yl 6-O- $\alpha$ -L-arabinofuranosyl- $\beta$ -D-glucopyranoside<sup>[5][6]</sup>. Its structural isomer, Ginsenoside F3, differs in the configuration of the sugar moiety.

Table 1: Physicochemical Properties of **Ginsenoside F5**

Property	Value	Reference
IUPAC Name	$(2R,3S,4S,5R,6S)$ -2- [( $2S,3S,4S,5R$ )-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[( $2S$ )-6-methyl- 2- [( $3S,5R,6S,8R,9R,10R,12R,13$ R,14R,17S)-3,6,12-trihydroxy- 4,4,8,10,14-pentamethyl- 2,3,5,6,7,9,11,12,13,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-17- yl]hept-5-en-2-yl]oxyoxane- 3,4,5-triol	<a href="#">[7]</a>
CAS Number	189513-26-6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Molecular Formula	$C_{41}H_{70}O_{13}$	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	770.99 g/mol	<a href="#">[4]</a> <a href="#">[8]</a>
Compound Type	Triterpenoid Saponin	<a href="#">[1]</a>
Source	Panax ginseng C. A. Mey.	<a href="#">[1]</a>
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	<a href="#">[1]</a>

## Spectroscopic Data for Structural Elucidation

The definitive structure of **Ginsenoside F5** has been confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition and exact mass. In negative ion mode, **Ginsenoside F5** is typically detected as a formate adduct  $[M+HCOO]^-$ .

Table 2: High-Resolution Mass Spectrometry Data for **Ginsenoside F5**

Parameter	Observed Value	Reference
Calculated Mass	770.4816	<a href="#">[10]</a>
Observed m/z	770.4809	<a href="#">[10]</a>
Adduct Ion (Negative Mode)	$[M+HCOO]^-$	<a href="#">[10]</a>
Observed Adduct m/z	815.4791	<a href="#">[10]</a>
Mass Accuracy (ppm)	0.9	<a href="#">[10]</a>

## <sup>13</sup>C-NMR Spectroscopic Data

The <sup>13</sup>C-NMR spectrum provides a detailed carbon fingerprint of the molecule, allowing for the assignment of each carbon atom in the aglycone and sugar moieties. The data below was recorded in Pyridine-d<sub>5</sub>.

Table 3: <sup>13</sup>C-NMR Chemical Shift Assignments for **Ginsenoside F5** (in C<sub>5</sub>D<sub>5</sub>N)

Carbon No.	Chemical Shift ( $\delta$ , ppm)	Carbon No.	Chemical Shift ( $\delta$ , ppm)	
Aglycone		Glucosyl (Glc)		
1	39.3	1'	106.1	
2	28.3	2'	75.6	
3	78.4	3'	78.3	
4	40.0	4'	71.8	
5	61.9	5'	77.9	
6	77.9	6'	68.8	
7	48.0	Arabinofuranosyl (Ara(f))		
8	41.2	1"	110.1	
9	51.6	2"	83.5	
10	37.5	3"	78.6	
11	31.8	4"	86.0	
12	71.1	5"	62.9	
13	49.5			
14	51.7			
15	31.3			
16	26.8			
17	51.8			
18	17.0			
19	17.6			
20	73.5			
21	22.7			

22	36.1
23	23.3
24	126.1
25	131.6
26	25.9
27	17.8
28	29.3
29	16.5
30	17.6

Reference:[11]

## Experimental Protocols

### Isolation and Purification of Ginsenoside F5

The following protocol details the methodology for isolating and purifying **Ginsenoside F5** from the crude extracts of flower buds of Panax ginseng (CEFBPG), as described by Li et al. (2016). [11]

**Objective:** To separate and purify **Ginsenoside F5** and its isomer F3 from a complex plant extract.

**Methodology:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

**Analytical Scale Separation:**

- Instrumentation: Agilent 1260 series HPLC system.
- Column: Zorbax Eclipse XDB C-18 column (4.6 mm × 250 mm, 5 µm).
- Mobile Phase: A ternary mixture of acetonitrile–water–phosphoric acid (28:71:1, v/v/v).
- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at 203 nm.
- Run Time: 40 minutes.

#### Semi-Preparative Scale Purification:

- Instrumentation: A semi-preparative HPLC system.
- Column: Daisogel C-18 column (20 mm × 250 mm, 10  $\mu$ m).
- Mobile Phase: Gradient elution with acetonitrile (A) and water (B). Gradient: 32% A to 28% A.
- Flow Rate: 10 mL/min.
- Sample Loading: 20–30 mg of pre-fractionated extract.
- Outcome: Yields **Ginsenoside F5** with a purity exceeding 96%.

Structure Verification: The purified fractions are subjected to HRESIMS and NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ) analysis to confirm the structure and purity.

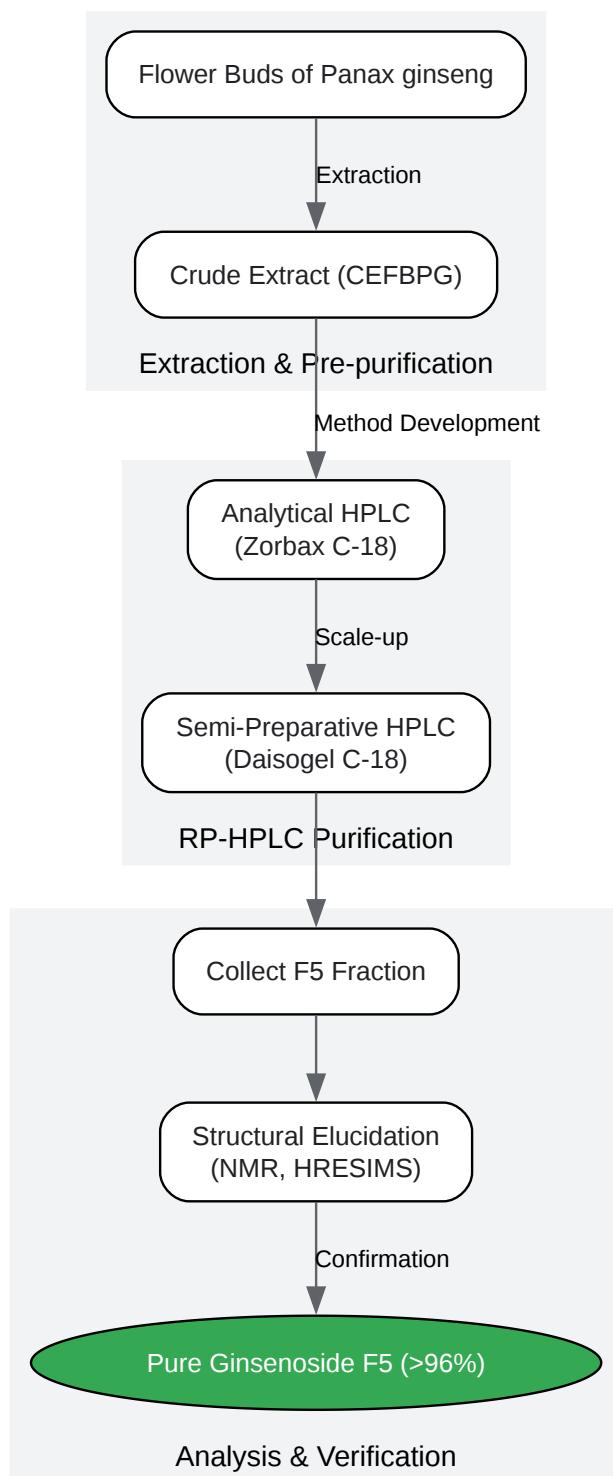


Figure 1. Experimental Workflow for Ginsenoside F5 Isolation

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Caption: Figure 1. Experimental Workflow for **Ginsenoside F5** Isolation.

## Biological Activity and Signaling Pathway

**Ginsenoside F5** has been reported to significantly inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.<sup>[3][4][8]</sup> While the precise molecular targets of F5 are still under investigation, many ginsenosides exert their pro-apoptotic effects by modulating key signaling cascades within the cell. A common mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases like caspase-3, culminating in the execution of apoptosis, characterized by DNA fragmentation and cell death.

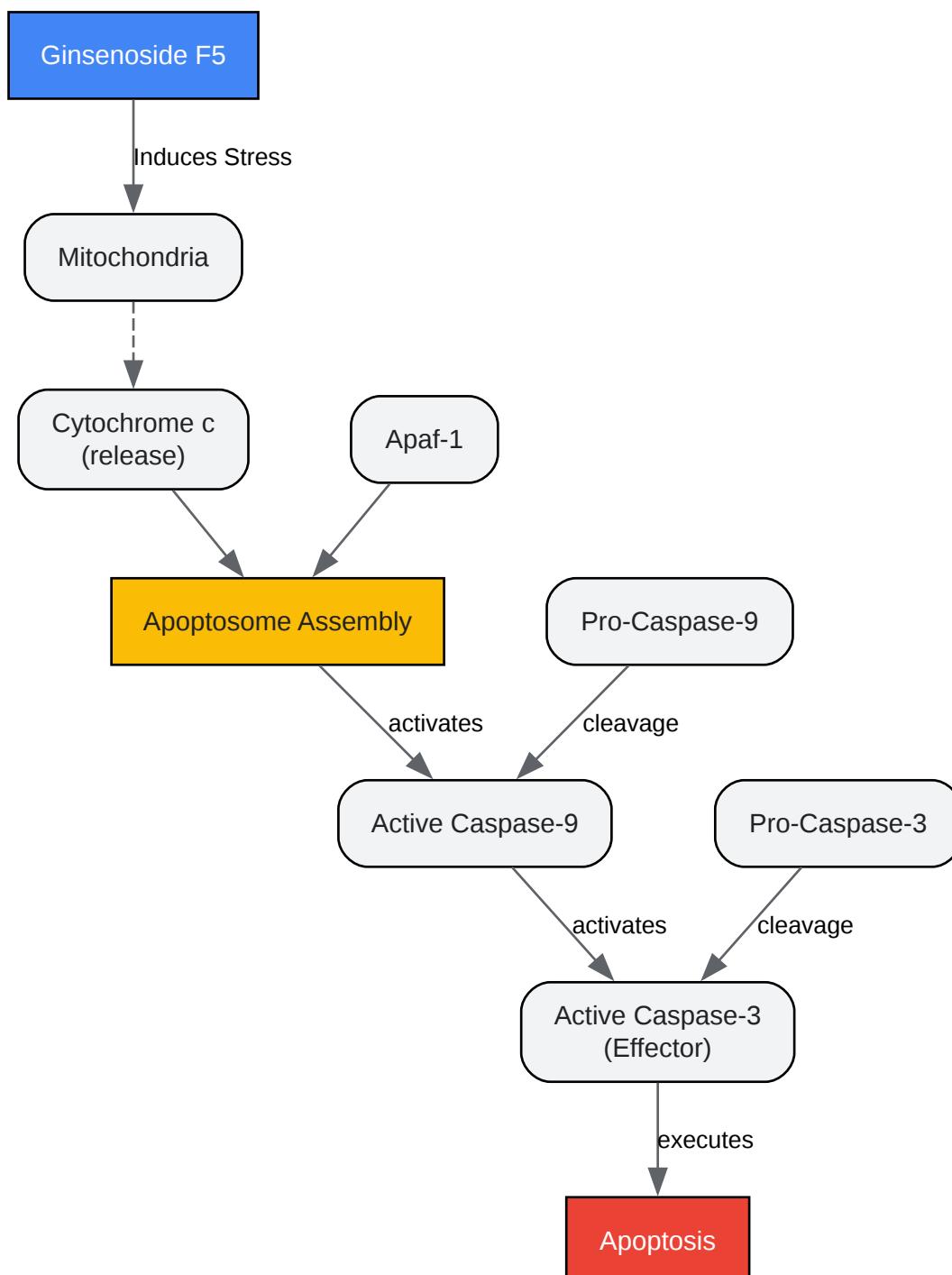


Figure 2. Generalized Intrinsic Apoptosis Pathway

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Caption: Figure 2. Generalized Intrinsic Apoptosis Pathway.

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